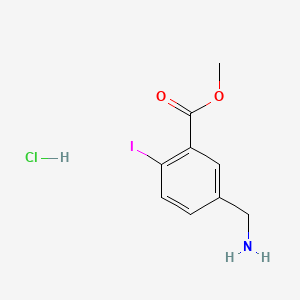
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of an iodine atom, an aminomethyl group, and a methyl ester group attached to a benzoate ring. Its unique structure makes it a valuable intermediate in organic synthesis and a potential candidate for various biological and medicinal applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride typically involves a multi-step process. One common method includes the iodination of methyl 2-aminobenzoate followed by the introduction of the aminomethyl group. The reaction conditions often require the use of iodine and a suitable oxidizing agent to facilitate the iodination process. Subsequent steps may involve the protection and deprotection of functional groups to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the iodine atom to a less reactive group, such as a hydrogen atom.
Substitution: The iodine atom can be substituted with other nucleophiles, such as halides or amines, under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide or potassium fluoride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or aminated derivatives.
Scientific Research Applications
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the iodine atom may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards its targets, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-iodobenzoate: Lacks the aminomethyl group, making it less versatile in biological applications.
Methyl 5-(Aminomethyl)-2-bromobenzoate: Similar structure but with a bromine atom instead of iodine, which may affect its reactivity and binding properties.
Methyl 5-(Aminomethyl)-2-chlorobenzoate: Contains a chlorine atom, offering different chemical and biological properties compared to the iodine-containing compound.
Uniqueness
Methyl 5-(Aminomethyl)-2-iodobenzoate Hydrochloride stands out due to the presence of the iodine atom, which can enhance its reactivity and binding interactions. This makes it a valuable compound for specific applications where halogen bonding and other iodine-related properties are advantageous.
Properties
Molecular Formula |
C9H11ClINO2 |
|---|---|
Molecular Weight |
327.54 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)-2-iodobenzoate;hydrochloride |
InChI |
InChI=1S/C9H10INO2.ClH/c1-13-9(12)7-4-6(5-11)2-3-8(7)10;/h2-4H,5,11H2,1H3;1H |
InChI Key |
ZNSJSVSSMOUOKD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CN)I.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


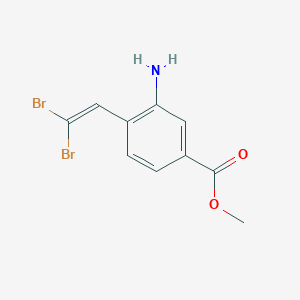
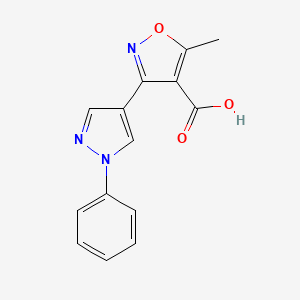
![N-[3-Bromo-4-(4,4-difluoropiperidine-1-carbonyl)phenyl]cyclopropanecarboxamide](/img/structure/B13685725.png)

![Methyl 5-[1-(Boc-amino)cyclopropyl]picolinate](/img/structure/B13685748.png)
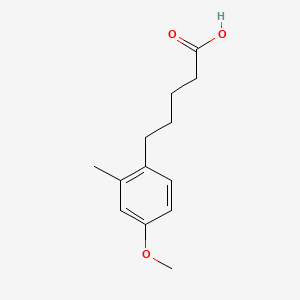
![Ethyl 8-bromoimidazo[1,2-A]pyridine-5-carboxylate](/img/structure/B13685766.png)
![(R)-5-[2-Methyl-4-(oxetan-3-yl)piperazin-1-yl]pyridin-2-amine](/img/structure/B13685771.png)
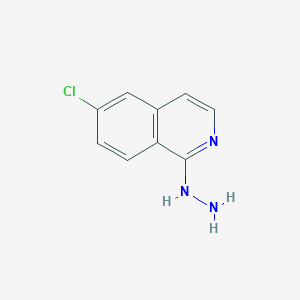

![9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-one](/img/structure/B13685786.png)
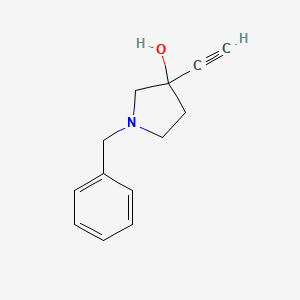

![6,8-Dichloro-3,4-dihydro-1H-pyrido[2,3-e][1,4]diazepin-5(2H)-one](/img/structure/B13685806.png)
